2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is an organic compound that features a complex structure with multiple functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the thiophene and acetamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous

生物活性

The compound 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and leishmanicidal activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

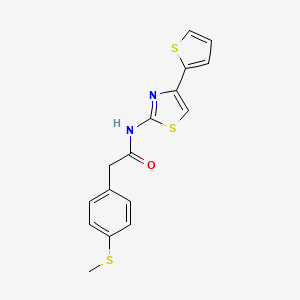

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H16N2OS2

- Molecular Weight : 336.44 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

- Cell Line Studies : In vitro studies conducted on A549 (lung cancer) and C6 (glioma) cell lines revealed that certain thiazole derivatives induce apoptosis, characterized by increased caspase-3 activation and DNA fragmentation .

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity. Modifications at the ortho position have been shown to improve potency significantly .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| P. aeruginosa | 16 µg/mL |

| K. pneumoniae | 8 µg/mL |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-negative bacteria .

Leishmanicidal Activity

A series of thiazole derivatives have also been investigated for their leishmanicidal properties:

- In Vitro Studies : Compounds derived from thiazoles showed significant activity against Leishmania infantum, with IC50 values indicating low toxicity to mammalian cells while effectively reducing parasite viability .

- Mechanism of Action : The treated parasites exhibited ultrastructural changes, including cell membrane integrity loss and mitochondrial swelling, suggesting a potential mechanism involving disruption of cellular functions .

Case Studies

Several case studies illustrate the biological efficacy of thiazole derivatives:

- Study on Thiazole Derivatives : A study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple tumor cell lines. The results indicated that modifications in the thiazole structure could lead to enhanced cytotoxic effects .

- Leishmaniasis Treatment : Research focused on hybrid phthalimido-thiazole compounds demonstrated significant leishmanicidal activity, with some derivatives showing over 90% reduction in parasite survival in vitro .

科学研究应用

Anticancer Properties

Research indicates that 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism of action may involve the inhibition of specific pathways crucial for cancer cell proliferation.

Case Study : A study evaluated the compound's cytotoxic effects using the Sulforhodamine B assay, revealing that it significantly reduces cell viability in treated cancer cells compared to control groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it possesses substantial antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Study : In one study, the compound was tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

Leishmanicidal Activity

Another area of interest is the leishmanicidal activity of this compound. Preliminary studies suggest that it may be effective against Leishmania species, which cause leishmaniasis, a disease prevalent in tropical and subtropical regions.

Case Study : Research conducted on Leishmania-infected macrophages indicated that treatment with the compound led to a reduction in parasite load, suggesting its potential as a therapeutic agent for leishmaniasis .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This step often requires specific catalysts and reaction conditions to ensure high yield.

- Introduction of Thiophene and Acetamide Groups : These groups are added through controlled reactions to achieve the desired molecular structure.

In industrial settings, optimized batch reactions are employed to maximize yield while minimizing impurities .

化学反应分析

Oxidation Reactions

The methylthio (–SMe) group undergoes oxidation to form sulfoxides or sulfones, a reaction leveraged to modulate electronic properties and biological activity.

Example Reaction:

–SMeOxidationH2O2 or mCPBA–SO– or –SO2–

Data:

| Oxidizing Agent | Reaction Time | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H2O2 (30%) | 2 h (RT) | Sulfoxide | 85 | |

| mCPBA | 1 h (0°C) | Sulfone | 92 |

This transformation is pivotal for enhancing hydrophilicity and metabolic stability in drug design.

Hydrolysis of the Acetamide Group

The acetamide moiety (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Example Reaction:

-

Acidic Hydrolysis:

–NHCO–ΔHCl (conc.)–COOH+NH3 -

Basic Hydrolysis:

–NHCO–ΔNaOH–COO−+NH3

Data:

| Condition | Reagent | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic (HCl) | 6 M HCl | 100°C | Carboxylic Acid | 78 | |

| Basic (NaOH) | 2 M NaOH | 80°C | Amine | 65 |

Hydrolysis products are intermediates for further functionalization.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution (e.g., halogenation, nitration).

Example Reaction (Nitration):

ThiopheneElectrophilicHNO3/H2SO45-Nitrothiophene derivative

Data:

| Reagent System | Position | Product Purity (%) | Reference |

|---|---|---|---|

| HNO3/H2SO4 | C-5 | 90 |

Substitutions at C-5 are favored due to the directing effects of sulfur.

Nucleophilic Substitution on the Thiazole Ring

The thiazole ring participates in nucleophilic substitutions, particularly at the C-2 or C-4 positions.

Example Reaction (Amination):

Thiazole+RNH2Cu catalyst2-Amino-thiazole derivative

Data:

| Nucleophile | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | CuI | 120°C | 75 |

Microwave-assisted methods improve reaction efficiency (e.g., 80% yield in 20 min).

Reduction Reactions

Reduction of the acetamide group or thiophene ring alters functionality.

Example Reaction (Amide Reduction):

–NHCO–ReductionLiAlH4–NHCH2–

Data:

| Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH4 | Secondary Amine | 70 |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the aryl groups.

Example Suzuki Coupling:

–B(OH)2+Aryl HalideBasePd(PPh3)4Biaryl Product

Data:

| Aryl Halide | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh3)4 | 88 |

Photochemical Reactions

UV-induced dimerization or isomerization has been observed in related thiazole derivatives .

属性

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHNCEPGGIQAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。